![molecular formula C16H13ClN2O5S B451350 methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 379250-68-7](/img/structure/B451350.png)
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopenta[b]thiophene core, which is a sulfur-containing heterocycle, and is substituted with a methyl ester, a nitro group, and a chloro-substituted benzoyl amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative followed by functional group modifications. For instance, the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine can yield the desired thiophene scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-substituted benzoyl amide moiety may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate
- Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
- Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Uniqueness
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its cyclopenta[b]thiophene core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
379250-68-7 |
|---|---|
Molecular Formula |
C16H13ClN2O5S |
Molecular Weight |
380.8g/mol |
IUPAC Name |
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H13ClN2O5S/c1-24-16(21)13-9-3-2-4-12(9)25-15(13)18-14(20)8-5-6-10(17)11(7-8)19(22)23/h5-7H,2-4H2,1H3,(H,18,20) |
InChI Key |
CYRGOSHIUBCKHG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451267.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451268.png)
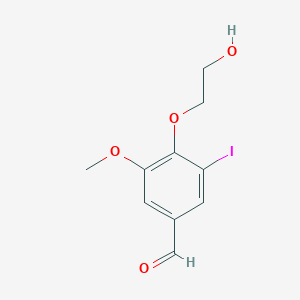
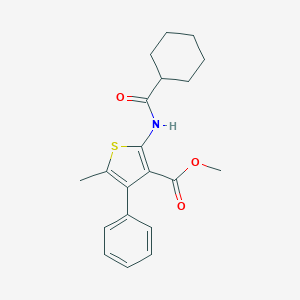
![N'-benzylidene-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B451272.png)
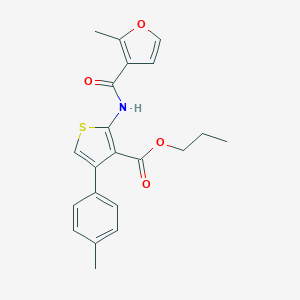
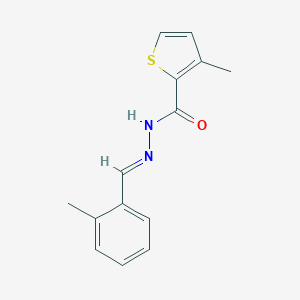
![Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451280.png)
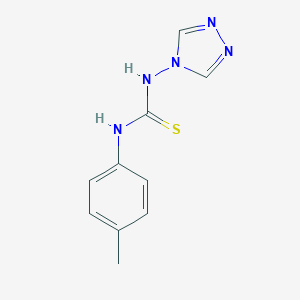
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B451283.png)
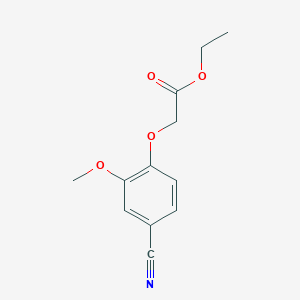
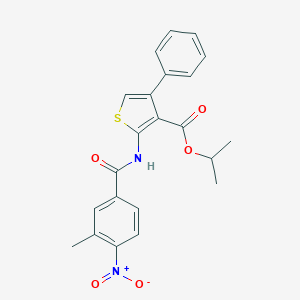
![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B451290.png)
![N-(2-ethoxyphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B451291.png)
